2-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
Description
2-Bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is a halogenated benzamide derivative featuring a benzofuran core substituted with a 4-chlorobenzoyl group at position 2 and a brominated benzamide moiety at position 3. This compound is structurally complex, combining aromatic, halogenated, and heterocyclic components.
Properties
IUPAC Name |
2-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrClNO3/c1-13-18-12-16(26-23(28)17-4-2-3-5-19(17)24)10-11-20(18)29-22(13)21(27)14-6-8-15(25)9-7-14/h2-12H,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXCYYMCQJMSEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3Br)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is a complex organic compound characterized by its unique structural features, including a bromine atom, a chlorobenzoyl moiety, and a benzofuran core. This compound has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is C23H15BrClNO3. Its IUPAC name reflects its complex structure, which includes various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H15BrClNO3 |
| IUPAC Name | This compound |
| InChI Key | NXXCYYMCQJMSEU-UHFFFAOYSA-N |
| SMILES | CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3Br)C(=O)C4=CC=C(C=C4)Cl |
Anticancer Activity
Recent studies have demonstrated the significant anticancer potential of this compound through various mechanisms:
- Cell Viability Assays : The compound was tested against different cancer cell lines, including A-549 (lung cancer) and HeLa (cervical cancer). The MTT assay indicated that it exhibited potent inhibitory effects on cell viability with calculated IC50 values significantly lower than those of standard chemotherapy drugs like doxorubicin .
- Mechanism of Action : Molecular docking studies suggest that the compound interacts with key proteins involved in cancer cell proliferation and survival, such as extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2). These interactions may disrupt signaling pathways critical for tumor growth .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promise as an antimicrobial agent:
- In Vitro Studies : Research indicates that derivatives of benzofuran compounds exhibit varying degrees of antimicrobial activity against both gram-positive and gram-negative bacteria. The presence of halogen substituents like bromine and chlorine enhances this activity by affecting membrane permeability and enzyme inhibition .
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values indicating effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
Case Studies
Several case studies provide insight into the biological activity of benzofuran derivatives similar to this compound:
- Anticancer Efficacy : A study focused on a series of benzofuran derivatives showed that compounds with specific substituents exhibited enhanced cytotoxicity against various cancer cell lines, supporting the hypothesis that structural modifications can significantly influence biological activity .
- Antimicrobial Screening : Another investigation synthesized multiple benzofuran derivatives and evaluated their antimicrobial properties, revealing that certain modifications led to improved efficacy against resistant bacterial strains.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Benzofuran Cores
Compound 1 : 4-tert-Butyl-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide ()
- Molecular Formula: C₂₇H₂₄ClNO₃
- Molecular Weight : 445.95 g/mol
- Key Features: Replaces the bromine atom with a tert-butyl group, enhancing hydrophobicity.
Compound 2 : N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide ()
- CAS : 923216-66-4
- Key Features: Substitutes the bromobenzamide group with a furan-2-carboxamide moiety.
Halogenated Benzamide Derivatives with Heterocyclic Cores
Compound 3 : 5-Bromo-2-chloro-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide ()
- Molecular Formula : C₂₀H₁₁BrCl₂N₂O₂
- Molecular Weight : 462.12 g/mol
- Key Features : Replaces the benzofuran core with a benzoxazole ring. The benzoxazole’s electron-deficient nature may enhance π-π stacking with aromatic residues in target proteins, while dual halogenation (Br, Cl) strengthens halogen bonding .
Compound 4 : 3-Bromo-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide ()
- Molecular Formula : C₂₁H₁₃BrCl₂N₂O₃
- Molecular Weight : 492.15 g/mol
- Key Features : Incorporates a methoxy group adjacent to bromine, introducing both electron-donating and steric effects. The dichlorophenyl substituent on the benzoxazole core may improve binding specificity in enzyme active sites .
Compound 5 : 4-Bromo-N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide ()
- Molecular Formula : C₁₉H₁₂BrClN₄O
- Molecular Weight : 427.68 g/mol
- Key Features : Utilizes a benzotriazole core, which is more polarizable than benzofuran. The triazole’s hydrogen-bonding capacity and the meta-chlorophenyl group may enhance interactions with nucleic acids or kinases .
Pyrazole and Pyrazol-4-yl Analogs
Compound 6 : 2-Bromo-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide ()
- CAS : 943102-48-5
- Key Features: Features a pyrazole ring instead of benzofuran.
Compound 7 : 2-Bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide ()
- Key Features : Contains a dihydropyrazol-4-yl group. Experimental and DFT studies highlight its stabilization via hydrogen bonding and electrostatic interactions, suggesting comparable stability to the target benzofuran compound .
Comparative Data Table
Research Findings and Implications
- Halogen Bonding : Bromine and chlorine in the target compound and analogs (e.g., ) enhance interactions with electron-rich regions in biological targets, such as kinase ATP-binding pockets .
- Solubility and Bioavailability : Compounds with smaller substituents (e.g., furan in ) show improved solubility, whereas bulky groups like tert-butyl () may hinder absorption .
- Stability : DFT studies on pyrazol-4-yl analogs () suggest that hydrogen bonding and electrostatic stabilization are critical for maintaining structural integrity, a property likely shared with the benzofuran-based target compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
